

Spectroscopic Analysis of 1,3-Benzenedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3-Benzenedimethanol*

Cat. No.: *B147609*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Benzenedimethanol**, a key building block in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring such spectra, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **1,3-Benzenedimethanol**.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1,3-Benzenedimethanol** reveals the distinct proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
Ar-H (4 protons)	7.20-7.40	Multiplet	4H	-
-CH ₂ - (4 protons)	4.65	Singlet	4H	-
-OH (2 protons)	1.95	Singlet	2H	-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[\[1\]](#) The chemical shifts (δ) are reported in ppm.

Carbon Assignment	Chemical Shift (δ) (ppm)
Quaternary Aromatic C	141.2
Aromatic CH	128.6
Aromatic CH	126.5
Aromatic CH	125.4
-CH ₂ -	64.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid-state FT-IR spectrum of **1,3-Benzenedimethanol** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300-3400	Strong, Broad	O-H stretch (hydroxyl group)
3000-3100	Medium	C-H stretch (aromatic)
2850-2950	Medium	C-H stretch (aliphatic)
1600, 1480	Medium	C=C stretch (aromatic ring)
1010-1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **1,3-Benzenedimethanol** shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Fragment Ion Assignment
138	50	[M] ⁺ (Molecular Ion)
120	30	[M - H ₂ O] ⁺
107	100	[M - CH ₂ OH] ⁺
91	45	[C ₇ H ₇] ⁺ (Tropylium ion)
79	80	[C ₆ H ₇] ⁺
77	60	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **1,3-BenzeneDimethanol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.[2]
- Transfer the solution into a standard 5 mm NMR tube.

^1H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the TMS signal (0 ppm).
- Integrate the peaks to determine the relative number of protons.

^{13}C NMR Acquisition:

- Use the same sample prepared for ^1H NMR.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[3]
- Process the data similarly to the ^1H NMR spectrum.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

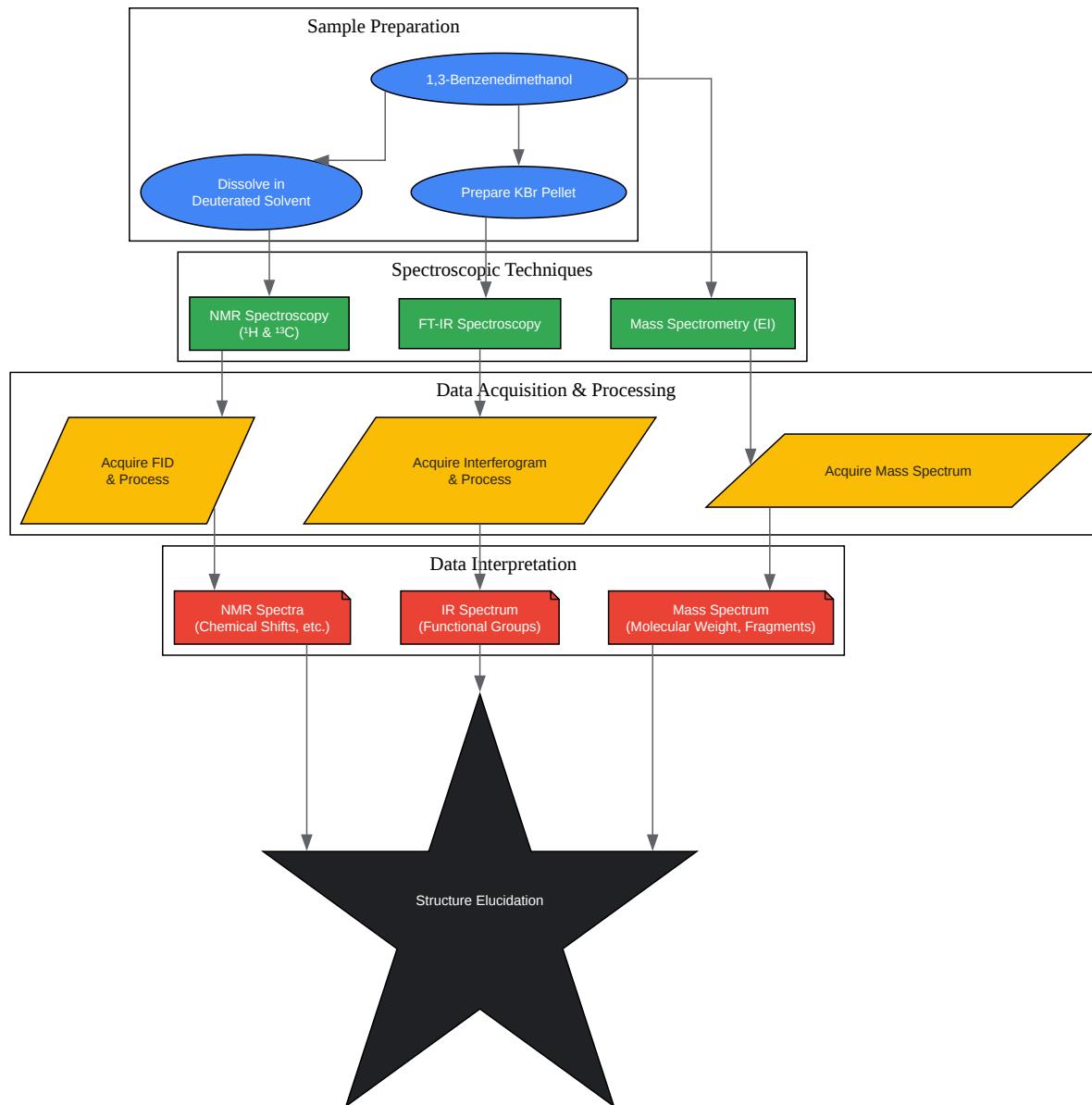
- Grind a small amount (1-2 mg) of **1,3-Benzenedimethanol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent KBr pellet.

FT-IR Spectrum Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:


- Introduce a small amount of **1,3-Benzenedimethanol** into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).[\[4\]](#)
- If using a direct insertion probe, the sample is heated to vaporize it into the ion source.

Ionization and Analysis:

- In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[\[5\]](#)
- The resulting positive ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,3-Benzenedimethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1,3-Benzenedimethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Benzenedimethanol(626-18-6) 13C NMR spectrum [chemicalbook.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. 1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Benzenedimethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147609#spectroscopic-data-of-1-3-benzenedimethanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com